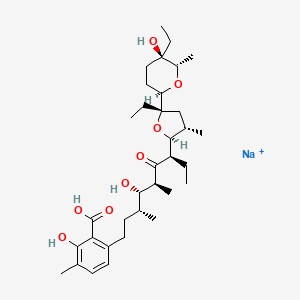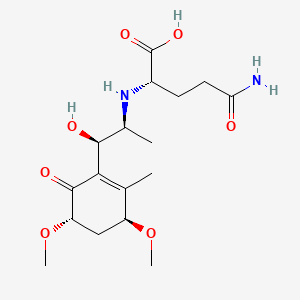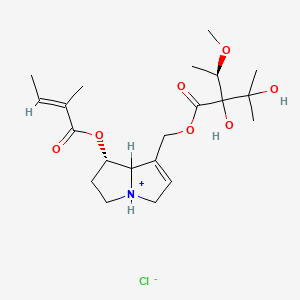
L-Azidohomoalanina
Descripción general
Descripción
L-Azidohomoalanine HCl salt is an amino acid analog that provides a fast, sensitive, non-toxic and non-radioactive alternative to the traditional radioactive 35S-methionine for the detection of nascent protein. L-azidohomoalaine contains a small modification and its azido moiety can be fed to cultured cells and incorporated into proteins during active protein synthesis.
Aplicaciones Científicas De Investigación
Química Bioortogonal
La L-Azidohomoalanina (AHA) se utiliza en la química bioortogonal, un campo que implica el uso de grupos funcionales químicos artificiales que pueden reaccionar entre sí en condiciones fisiológicas sin interferir con los procesos bioquímicos naturales . AHA, un análogo de aminoácido de la metionina, contiene una pequeña modificación de la porción azida . Este compuesto se puede alimentar a células cultivadas e incorporarse a las proteínas durante la síntesis de proteínas activa .
Etiquetado de Proteínas
AHA se utiliza para el etiquetado de proteínas, un proceso que implica la introducción de una etiqueta química en una proteína de interés . Esta etiqueta puede ser un tinte fluorescente, un isótopo radiactivo o un mango químico bioortogonal . El grupo azida en AHA sirve como un mango bioortogonal que puede reaccionar selectivamente con otros grupos químicos, lo que permite que la proteína etiquetada se visualice o se aísle de una mezcla compleja .
Expansión del Código Genético
AHA se puede utilizar en la expansión del código genético, una técnica que permite la incorporación de aminoácidos no canónicos en las proteínas . En un estudio, los investigadores diseñaron la biosíntesis intracelular de AHA a partir de O-acetil-L-homoserina y NaN3, y lograron su incorporación directa en proteínas diana recombinantes mediante la reasignación de codones AUG en una cepa E. coli auxótrofa de metionina .
Modificaciones Post-traduccionales
AHA se puede utilizar para estudiar las modificaciones postraduccionales (PTM), que son modificaciones químicas que ocurren en una proteína después de que se ha sintetizado . Las PTM pueden alterar la función, la localización o las interacciones de una proteína. El grupo azida en AHA puede servir como un reportero químico que permite la detección y el análisis de las PTM .
Desarrollo de Fármacos
Las propiedades únicas de AHA la convierten en una herramienta valiosa en el desarrollo de fármacos. Se puede utilizar para crear conjugados proteína-fármaco, donde una molécula de fármaco está químicamente unida a una proteína . La proteína puede servir como vehículo de entrega, guiando el fármaco a sus células diana, mientras que el fármaco puede ejercer su efecto terapéutico .
Ingeniería Metabólica
AHA se puede utilizar en ingeniería metabólica, un campo que implica la modificación del metabolismo celular para aumentar la producción de ciertas sustancias . En un estudio, los investigadores desviaron la vía biosintética de la metionina del huésped hacia la producción de AHA .
Mecanismo De Acción
Target of Action
L-Azidohomoalanine (AHA) is an amino acid analog of methionine . It is primarily targeted towards proteins during active protein synthesis . The azido moiety in AHA can be incorporated into proteins, replacing methionine .
Mode of Action
The mode of action of AHA involves its incorporation into proteins during active protein synthesis . This is achieved through the chemoselective ligation or “click” reaction between an azide and an alkyne or cyclooctyne . The azido-modified protein can then be detected with either a fluorescent alkyne or a biotin alkyne .
Biochemical Pathways
The biochemical pathway of AHA involves its intracellular biosynthesis from O-acetyl-L-homoserine and NaN3 . It is then incorporated into recombinant target proteins by AUG codon reassignment in a methionine-auxotroph E. coli strain .
Result of Action
The result of AHA’s action is the creation of azido-modified proteins. These proteins can be detected with either fluorescent alkyne or biotin alkyne . The detection sensitivity with these reagents in 1-D gels and Western blots is in the low femtomole range and is compatible with downstream LC-MS/MS and MALDI-MS analysis .
Action Environment
The action environment of AHA is primarily within cultured cells where it is incorporated into proteins during active protein synthesis . The efficiency of this process can be influenced by various factors, including the concentration of AHA and the presence of other amino acids.
Análisis Bioquímico
Biochemical Properties
L-Azidohomoalanine can substitute for L-methionine as a substrate for Escherichia coli methionyl tRNA synthetase and is globally incorporated instead of L-methionine in the E. coli outer membrane protein OmpC when expressed in auxotrophic E. coli . This property allows L-Azidohomoalanine to interact with a wide range of enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the specific biochemical context.
Cellular Effects
The incorporation of L-Azidohomoalanine into proteins can have various effects on cellular processes. For instance, it has been used to study protein dynamics in development and disease . It can influence cell function by altering the properties of the proteins into which it is incorporated. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-Azidohomoalanine exerts its effects at the molecular level through its incorporation into proteins. It can participate in bioorthogonal reactions such as copper-mediated Huisgen-[3 + 2]-cycloadditions .
Temporal Effects in Laboratory Settings
The effects of L-Azidohomoalanine can change over time in laboratory settings. For example, it has been used in pulse-chase experiments to study the dynamics of protein synthesis and degradation . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained from such studies .
Dosage Effects in Animal Models
The effects of L-Azidohomoalanine can vary with different dosages in animal models. For instance, it has been demonstrated that labeling the murine proteome is feasible via injection of L-Azidohomoalanine without the need for methionine depletion . The study also showed that L-Azidohomoalanine administration does not significantly perturb cellular functions as reflected by an unchanged plasma metabolome compared to non-injected controls .
Metabolic Pathways
L-Azidohomoalanine is involved in the metabolic pathway of protein synthesis, where it can be incorporated into proteins in place of methionine . It interacts with the enzyme methionyl tRNA synthetase, which catalyzes the attachment of methionine to its cognate tRNA .
Transport and Distribution
L-Azidohomoalanine can be transported and distributed within cells and tissues. For instance, it has been shown that L-Azidohomoalanine can be injected into mice and distributed in various tissues, where it is incorporated into proteins .
Subcellular Localization
The subcellular localization of L-Azidohomoalanine is determined by the proteins into which it is incorporated. Since it can be incorporated into any protein that normally contains methionine, it can potentially be found in any subcellular compartment or organelle where such proteins are located .
Propiedades
IUPAC Name |
(2S)-2-amino-4-azidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQLZWAZSJGLY-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152664 | |
| Record name | (S)-2-Amino-4-azidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120042-14-0 | |
| Record name | (S)-2-Amino-4-azidobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120042140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Amino-4-azidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AHA get incorporated into proteins?
A1: AHA mimics the structure of the amino acid methionine and is recognized by the cellular machinery responsible for protein synthesis. [, , , ]. During translation, AHA is incorporated into nascent polypeptide chains in place of methionine [, , , , ].
Q2: How does AHA help study protein synthesis and degradation?
A2: AHA serves as a marker for newly synthesized proteins. By introducing AHA for a specific time (pulse), researchers can track the fate of these proteins, providing insights into protein synthesis rates, degradation pathways (like autophagy), and protein half-life [, , ].
Q3: What is the molecular formula and weight of AHA?
A3: The molecular formula of AHA is C4H8N4O2, and its molecular weight is 144.13 g/mol.
Q4: What spectroscopic data is available for AHA?
A4: Spectroscopic data, such as NMR and mass spectrometry, are crucial for confirming AHA incorporation into proteins and characterizing its structure [, , ]. For specific details, please refer to individual publications focusing on AHA synthesis and characterization [].
Q5: Is AHA compatible with live cells?
A5: Yes, AHA exhibits good biocompatibility and can be used to label newly synthesized proteins in a variety of living cells, including bacteria, yeast, and mammalian cells [, , , , ].
Q6: Does AHA have any inherent catalytic properties?
A6: No, AHA itself does not possess catalytic properties. It is primarily used as a tool for bioconjugation and protein labeling due to the reactivity of its azide group.
Q7: How is AHA utilized in bioorthogonal reactions?
A7: The azide group of AHA readily participates in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) [, , , , ]. These reactions allow for the covalent attachment of various probes or tags to AHA-labeled proteins, enabling visualization, purification, or further analysis.
Q8: Are there computational studies on AHA incorporation?
A8: While computational studies specifically focusing on AHA incorporation are limited, molecular modeling techniques can be employed to understand its interaction with the ribosome and potential effects on protein structure.
Q9: How do structural modifications of AHA affect its activity?
A9: Structural modifications to AHA are primarily focused on altering the linker between the amino acid backbone and the azide group, influencing its reactivity in click reactions or its ability to be recognized by the translational machinery.
Q10: What are the formulation strategies for AHA?
A10: AHA is typically supplied as a solid and dissolved in appropriate solvents for experimental use. Its formulation can be optimized for specific applications, considering factors like solubility, stability, and compatibility with downstream analyses.
Q11: What are the safety concerns associated with AHA?
A11: While AHA is generally considered safe for laboratory use, standard safety precautions should be followed when handling any chemical. Always refer to the material safety data sheet (MSDS) provided by the supplier for specific information.
Q12: What are the limitations of AHA in in vivo studies?
A12: AHA's application in in vivo studies can be limited by its potential metabolism or clearance from the system. Moreover, the requirement for a click reaction to visualize labeled proteins can pose challenges for deep tissue imaging in live animals.
Q13: How is AHA quantified in biological samples?
A13: AHA itself is not directly quantified in biological samples. Its incorporation into proteins is assessed indirectly by detecting the probes or tags attached through click chemistry reactions.
Q14: Are there alternatives to AHA for studying protein synthesis?
A14: Yes, alternative methods for studying protein synthesis include stable isotope labeling by amino acids in cell culture (SILAC), radioisotope labeling with 35S-methionine, and puromycin labeling [, ]. Each method has its advantages and limitations, and the choice depends on the specific research question and experimental system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)








![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)

